molecular formula C15H15NO5S B5232647 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid

2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid

Cat. No. B5232647
M. Wt: 321.3 g/mol
InChI Key: OUGQGGAWNZMKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid (MMAS) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMAS is a sulfonamide derivative that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). The compound is known for its potent anti-inflammatory and analgesic properties.

Mechanism of Action

2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the COX enzyme. COX is responsible for the conversion of arachidonic acid to prostaglandins, which are known to play a key role in the inflammatory response, pain, and fever. 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid inhibits the COX enzyme by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid has been shown to possess potent anti-inflammatory and analgesic properties. The compound has been found to reduce the production of prostaglandins, which are known to play a key role in the inflammatory response, pain, and fever. 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid has also been found to reduce the levels of cytokines, which are known to play a key role in the inflammatory response. Additionally, 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid has been shown to possess antipyretic properties, which means that it can reduce fever.

Advantages and Limitations for Lab Experiments

2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid has several advantages for lab experiments. The compound is relatively easy to synthesize, and it is stable under normal laboratory conditions. 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid is also soluble in a variety of solvents, which makes it easy to work with. However, 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid has some limitations for lab experiments. The compound is relatively expensive, which can limit its use in large-scale experiments. Additionally, 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid. One potential direction is the development of 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid-based therapeutics for the treatment of various inflammatory conditions. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid in vivo. Additionally, the study of the toxicity and safety of 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid is an important area of future research. Finally, the development of novel synthesis methods for 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

The synthesis of 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid involves the reaction of 2-methoxy-5-nitrobenzoic acid with 2-methylphenylamine and sulfur dioxide. The reaction yields the intermediate 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}nitrobenzene, which is then reduced to 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid using iron powder and hydrochloric acid.

Scientific Research Applications

2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid has been found to inhibit the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, pain, and fever. Therefore, 2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}benzoic acid has the potential to be used as a therapeutic agent for the treatment of various inflammatory conditions, such as arthritis, inflammatory bowel disease, and asthma.

properties

IUPAC Name

2-methoxy-5-[(2-methylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-10-5-3-4-6-13(10)16-22(19,20)11-7-8-14(21-2)12(9-11)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGQGGAWNZMKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-[(2-methylphenyl)sulfamoyl]benzoic acid

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